Notoamide C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

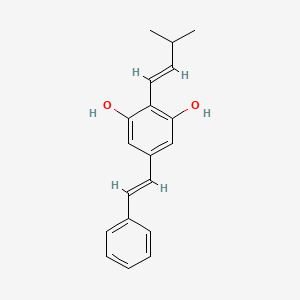

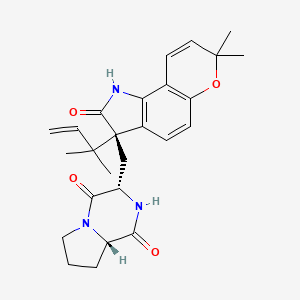

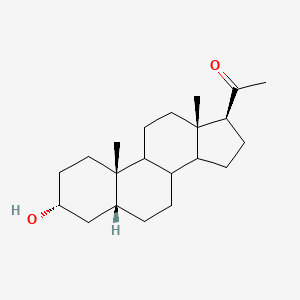

Notoamide C is a notoamide that is 7,7-dimethyl-1,7-dihydropyrano[2,3-g]indol-2(3H)-one which is substituted at position 3 by 3-methylbut-1-en-3-yl and [(3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]methyl groups (the all-S stereoisomer). Isolated from a mussel-derived Aspergillus species. It has a role as an antifouling biocide, an Aspergillus metabolite and a mycotoxin. It is a dipeptide, an indole alkaloid, a pyrrolopyrazine, a notoamide and an organic heterotricyclic compound.

科学的研究の応用

Biosynthesis and Biochemical Characterization

- Notoamides, including Notoamide C, are produced by Aspergillus spp. and exhibit a structurally diverse bicyclo[2.2.2]diazaoctane core. NotB, an enzyme involved in the biosynthesis, catalyzes the oxidation of notoamide E, leading to notoamides C and D through a unique enzymatic reaction (Li et al., 2012).

Precursor Role in Alkaloid Biosynthesis

- Notoamide E is identified as a short-lived precursor in the biosynthesis of prenylated indole alkaloids in marine-derived Aspergillus sp., leading to the production of structurally novel metabolites including notoamide C (Tsukamoto et al., 2009).

Novel Structural Features

- Notoamide O, related to notoamides like notoamide C, displays a unique hemiacetal/hemiaminal ether functionality, representing an unusual branch in the biosynthetic pathway of prenylated indole alkaloids (Tsukamoto et al., 2010).

Role in Natural Product Synthesis

- Notoamide E has been proposed as a biosynthetic intermediate to various advanced metabolites. Synthetic experiments show its significant incorporation into natural products notoamides C and D (Finefield et al., 2011).

Contributions to Fungal Metabolite Diversity

- Studies on notoamides, including notoamide C, contribute to understanding the diversity of fungal metabolites. Notoamides display various structural and stereochemical features, offering insights into the biosynthesis of these alkaloids (Ding et al., 2010).

Potential Biological Activities

- Although specific biological activities of Notoamide C were not directly addressed in the papers, closely related notoamides have shown activities like cytotoxicity against cancer cells. This suggests a potential area of investigation for Notoamide C in similar contexts (Hu et al., 2019).

特性

製品名 |

Notoamide C |

|---|---|

分子式 |

C26H31N3O4 |

分子量 |

449.5 g/mol |

IUPAC名 |

(3S,8aS)-3-[[(3S)-7,7-dimethyl-3-(2-methylbut-3-en-2-yl)-2-oxo-1H-pyrano[2,3-g]indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C26H31N3O4/c1-6-24(2,3)26(14-17-22(31)29-13-7-8-18(29)21(30)27-17)16-9-10-19-15(20(16)28-23(26)32)11-12-25(4,5)33-19/h6,9-12,17-18H,1,7-8,13-14H2,2-5H3,(H,27,30)(H,28,32)/t17-,18-,26-/m0/s1 |

InChIキー |

KNFZHRYXLWKRSU-XWXLMPLOSA-N |

異性体SMILES |

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)[C@@]3(C[C@H]4C(=O)N5CCC[C@H]5C(=O)N4)C(C)(C)C=C)C |

正規SMILES |

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C3(CC4C(=O)N5CCCC5C(=O)N4)C(C)(C)C=C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine](/img/structure/B1261500.png)

![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B1261510.png)

![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)